
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone” is a chemical compound that contains a 1,4-thiazepane ring and a 1,2,4-triazole ring1. The presence of these rings suggests that this compound might have interesting biological activities. However, specific details about this compound are not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound would involve understanding the arrangement of atoms and the nature of the chemical bonds within the molecule. However, specific details about the molecular structure of this compound are not readily available.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Unfortunately, specific details about the chemical reactions of this compound are not readily available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. Unfortunately, specific details about the physical and chemical properties of this compound are not readily available.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with potential biological activities. For example, Shahana and Yardily (2020) synthesized novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl analog, characterizing them through UV, IR, NMR, and mass spectrometry. These compounds underwent density functional theory calculations for structural optimization, aiding in understanding their structural features and potential reactivity (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Applications
Katariya, Vennapu, and Shah (2021) explored the anticancer and antimicrobial potential of new 1,3-oxazole clubbed pyridyl-pyrazolines. Their work demonstrates the quest for novel biologically potent heterocyclic compounds, underscoring the significance of structural diversity in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
Molecular docking studies are essential in understanding the interaction between synthesized compounds and biological targets. Shahana and Yardily (2020) conducted molecular docking using Hex 8.0, contributing valuable insights into the antibacterial activity of synthesized compounds. This approach helps in predicting the biological activity and potential therapeutic applications of new chemical entities (Shahana & Yardily, 2020).
Inhibition Studies
Compounds related to the requested chemical structure have been evaluated for their inhibitory activities against various biological targets. For instance, studies have focused on their anti-lipase and α-glucosidase inhibition potential, showcasing the diverse applications of these compounds in addressing metabolic disorders and related diseases (Bekircan, Ülker, & Menteşe, 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific details about the safety and hazards of this compound are not readily available1.
Direcciones Futuras
While specific information about this compound is not readily available, compounds containing 1,2,4-triazole rings have been studied for their potential anticancer properties2. Therefore, it’s possible that future research could explore the potential biological activities of this compound2.
Please note that this is a general analysis based on the limited information available and the known properties of similar compounds. For a more detailed and accurate analysis, more specific information about the compound would be needed.
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-21-12)14(20)13-16-9-17-18-13/h1-4,9,12H,5-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSSCCECQXQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2604427.png)
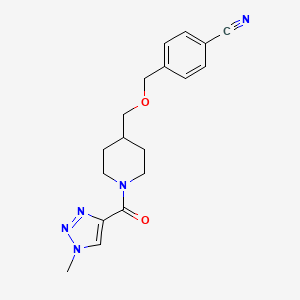
![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)
![8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604433.png)
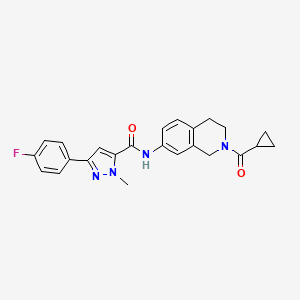
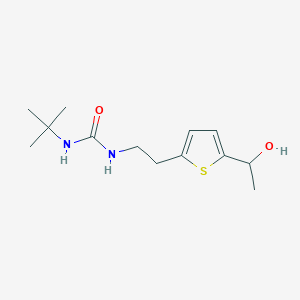
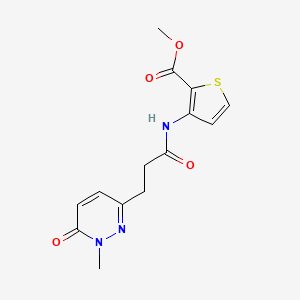
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2604437.png)
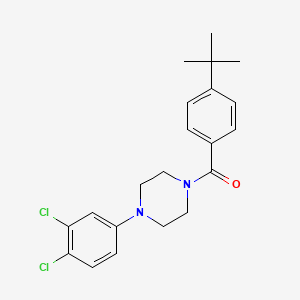
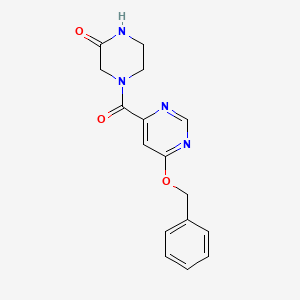
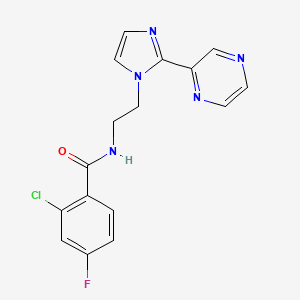
![N-(cyanomethyl)-2-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2604443.png)
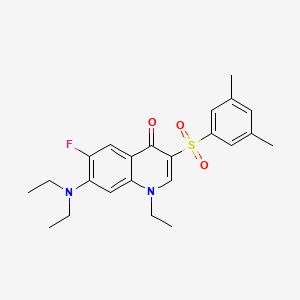
![Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2604448.png)